Geminal vs. Vicinal Substitution: Molecular Formula, Heavy Atom Count, and Steric Environment Comparison
The target compound is the only commercially identified cyclobutane that carries both bromomethyl and methylsulfanylmethyl substituents on the same carbon (C1), creating a quaternary, geminally disubstituted centre [1]. The positional isomer 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane (CAS 2613381-70-5) places the bromomethyl and methylsulfanyl groups on different ring carbons, resulting in a larger heavy-atom count (9 vs. 7 heavy atoms) and a fundamentally different spatial arrangement . The geminal arrangement forces the electrophilic –CH₂Br and the nucleophilic –CH₂SCH₃ into close proximity, enabling potential anchimeric assistance or neighbouring-group participation that cannot occur in the 1,3-disubstituted isomer.
| Evidence Dimension | Substitution pattern and heavy-atom count |
|---|---|
| Target Compound Data | Geminal (1,1-disubstituted); 9 heavy atoms (C₇H₁₃BrS); both substituents on C1 |
| Comparator Or Baseline | 1-(Bromomethyl)-3-(methylsulfanyl)cyclobutane: 1,3-disubstituted; 7 heavy atoms (C₆H₁₁BrS); substituents on C1 and C3 |
| Quantified Difference | Different connectivity isomer; 2 additional heavy atoms in target compound; quaternary C1 centre vs. two secondary substituted carbons |
| Conditions | Structural comparison based on InChI and canonical SMILES; target compound InChI=1S/C7H13BrS/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3; comparator InChI=1S/C6H11BrS/c1-8-6-2-5(3-6)4-7/h5-6H,2-4H2,1H3 |
Why This Matters
The geminal architecture offers a distinct steric and electronic environment that cannot be replicated by the 1,3-isomer, making the target compound irreplaceable for synthetic routes requiring a quaternary cyclobutane centre with juxtaposed electrophilic and thioether groups.
- [1] PubChem. Compound Summary for CID 65007488: 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane. National Center for Biotechnology Information, 2025. View Source
